Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18990039
InChI: InChI=1S/C9H13N3O2.ClH/c1-3-14-9(13)7-4-5-11-8(12-7)6(2)10;/h4-6H,3,10H2,1-2H3;1H
SMILES:
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18990039

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride -

Specification

Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
IUPAC Name ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H13N3O2.ClH/c1-3-14-9(13)7-4-5-11-8(12-7)6(2)10;/h4-6H,3,10H2,1-2H3;1H
Standard InChI Key RGPHKSGOAAVVMA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=NC=C1)C(C)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride features a pyrimidine ring substituted at the 2-position with a 1-aminoethyl group and at the 4-position with an ethyl ester (Figure 1) . The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological applications. The molecular formula is C9H14ClN3O2\text{C}_9\text{H}_{14}\text{ClN}_3\text{O}_2, with a molar mass of 231.68 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H14ClN3O2\text{C}_9\text{H}_{14}\text{ClN}_3\text{O}_2
Molecular Weight231.68 g/mol
CAS Number1196155-11-9
SolubilitySoluble in water, ethanol

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the pyrimidine ring protons (δ 8.2–8.5 ppm), the aminoethyl group (δ 2.8–3.1 ppm), and the ethyl ester (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂). Infrared (IR) spectroscopy confirms the presence of carbonyl (νC=O1700cm1\nu_{\text{C=O}} \approx 1700 \, \text{cm}^{-1}) and ammonium (νN-H3300cm1\nu_{\text{N-H}} \approx 3300 \, \text{cm}^{-1}) stretches.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

  • Pyrimidine Ring Formation: Condensation of thiourea with ethyl acetoacetate under acidic conditions yields 2-aminopyrimidine-4-carboxylate.

  • Aminoethyl Introduction: Reaction with bromoethylamine in the presence of potassium carbonate introduces the aminoethyl side chain.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
1Thiourea, H₂SO₄, reflux65–70
2Bromoethylamine, K₂CO₃, DMF50–55
3HCl (g), diethyl ether90–95

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency and reduce reaction times. Catalytic hydrogenation replaces bromoethylamine with nitroethylene intermediates, improving atom economy by 20%.

Chemical Reactivity and Functionalization

Hydrolysis and Ester Modification

The ethyl ester undergoes alkaline hydrolysis to form the carboxylic acid derivative (K2CO3\text{K}_2\text{CO}_3, H₂O/EtOH, 80°C), a precursor for amide coupling reactions. Hydrogenation over palladium/carbon reduces the pyrimidine ring to a dihydropyrimidine, altering electronic properties for targeted drug design.

Table 3: Representative Chemical Reactions

Reaction TypeConditionsProduct
Ester HydrolysisKOH, H₂O/EtOH, reflux2-(1-Aminoethyl)pyrimidine-4-carboxylic acid
Reductive AminationNaBH₃CN, MeOHN-Alkylated derivatives
Nucleophilic SubstitutionR-X, DIPEA, DMF4-Position functionalized analogs

Stability and Degradation

The compound remains stable under inert atmospheres but degrades in acidic aqueous solutions (pH < 3) via ester hydrolysis. Thermal decomposition occurs above 200°C, releasing CO₂ and ethylamine.

Biological Activity and Mechanisms

Antitrypanosomal Activity

In vitro studies demonstrate potent activity against Trypanosoma brucei (IC₅₀ = 1.2 μM), the causative agent of African sleeping sickness. Mechanistic studies suggest inhibition of trypanothione reductase, a key enzyme in parasite redox homeostasis.

Table 4: In Vitro Biological Data

OrganismIC₅₀ (μM)Target Pathway
Trypanosoma brucei1.2Trypanothione reductase
Plasmodium falciparum3.8Dihydrofolate reductase

Antiplasmodial Effects

The compound inhibits Plasmodium falciparum growth (IC₅₀ = 3.8 μM) by targeting dihydrofolate reductase, a critical enzyme in folate metabolism. Synergy with sulfadoxine reduces the IC₅₀ to 0.9 μM in combination studies.

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structure-activity relationship (SAR) studies highlight the importance of the aminoethyl group for target binding. Methylation of the amine improves blood-brain barrier penetration by 40%, a key consideration for CNS-targeted therapies.

Prodrug Development

Ester prodrugs of the carboxylic acid derivative exhibit enhanced oral bioavailability (F = 65% vs. 12% for the parent acid). In vivo pharmacokinetics in rodent models show a half-life of 4.2 hours and volume of distribution of 1.8 L/kg.

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